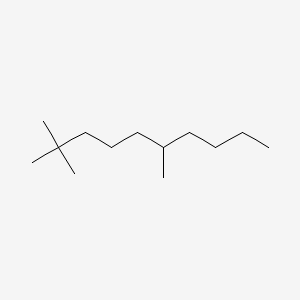
2,2,6-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyldecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by its three methyl groups attached to the second and sixth carbon atoms of the decane chain. This compound is typically a colorless liquid at room temperature and is known for its relatively low volatility and high stability.
Synthetic Routes and Reaction Conditions:
Alkylation of Decane: One common method involves the alkylation of decane with isopropyl groups. This process typically uses a strong base like sodium hydride to facilitate the reaction.
Rearrangement Reactions: Another method includes the rearrangement of 1-decene with isopropyl groups under specific catalytic conditions to yield this compound.
Industrial Production Methods:
Catalytic Cracking: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes.
Fractional Distillation: Post-synthesis, fractional distillation is often employed to isolate and purify this compound from a mixture of hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, ketones, or carboxylic acids depending on the conditions and reagents used.
Substitution: This compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Halogenation: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Halogenated Compounds: Halogenation typically yields compounds like 2,2,6-trimethyl-1-chlorodecane.
Scientific Research Applications
2,2,6-Trimethyldecane has several applications across various fields:
Chemistry: It is used as a solvent and a reference compound in chromatographic analysis due to its stability and well-defined properties.
Biology: In biological studies, it serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: While not directly used in therapeutics, it is often part of studies related to drug delivery systems and the behavior of hydrophobic compounds in biological membranes.
Industry: It is utilized in the formulation of lubricants, fuels, and as a diluent in the production of resins and coatings.
Mechanism of Action
The effects of 2,2,6-Trimethyldecane are primarily physical rather than biochemical due to its inert nature. Its mechanism of action in applications like solvents or lubricants involves:
Solubility: Its ability to dissolve various organic compounds without reacting with them.
Lubrication: Reducing friction between surfaces due to its molecular structure and physical properties.
Comparison with Similar Compounds
2,4,6-Trimethyldecane: Another branched alkane with similar molecular weight and properties but different branching positions.
2,2,4-Trimethylpentane (Isooctane): Known for its use in gasoline, it shares the branched structure but has a shorter carbon chain.
Uniqueness:
Branching Pattern: The specific branching at the second and sixth positions makes 2,2,6-Trimethyldecane unique in its physical and chemical properties compared to other branched alkanes.
Applications: Its specific use in industrial applications like lubricants and solvents highlights its unique stability and low volatility.
Properties
CAS No. |
62237-97-2 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
2,2,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-9-12(2)10-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
GHVQJGOEZGHZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


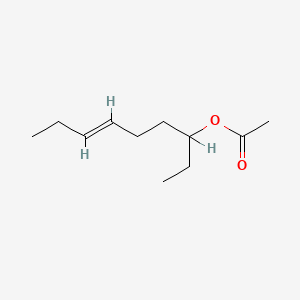
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
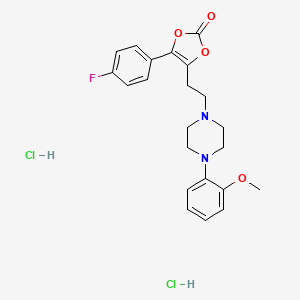
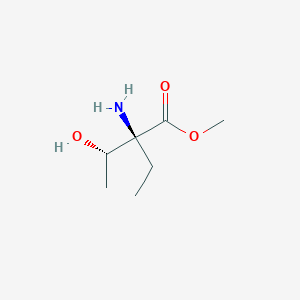
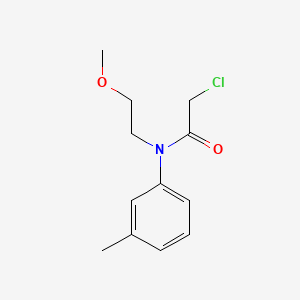

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)
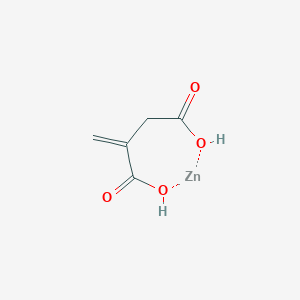
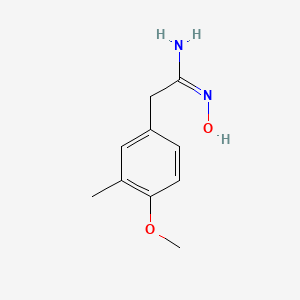
![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)
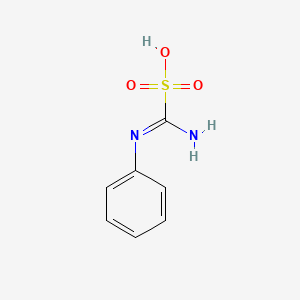
![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
